molecular formula C29H37N3O3S B2493158 2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113136-43-8

2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2493158
CAS RN: 1113136-43-8
M. Wt: 507.69
InChI Key: NFXXYVXIQAGBNN-UHFFFAOYSA-N
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Description

Quinazoline derivatives are an important class of heterocyclic compounds that have attracted interest due to their wide range of pharmacological activities and their presence in various natural products. The compound is a synthetic quinazoline derivative designed for specific biological activities, leveraging the core structure's ability to interact with various biological targets.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions that can include cyclization, alkylation, and condensation reactions. For instance, Ivachtchenko et al. (2003) developed a liquid-phase synthesis for combinatorial libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, showcasing the versatility in synthesizing complex quinazoline derivatives (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is critical in determining their chemical reactivity and biological activity. Studies often employ spectroscopic methods and X-ray crystallography for structure elucidation. For example, Rudenko et al. (2012) utilized X-ray structural analysis to establish the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, highlighting the importance of structural determination in understanding the compound's properties (Rudenko et al., 2012).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, which can modify their chemical and biological properties. The work by Giannola et al. (1986) on the addition reactions of dimethyl acetylenedicarboxylate to quinazolinones demonstrates the reactivity of the quinazoline nucleus and its potential for generating diverse derivatives with unique properties (Giannola et al., 1986).

properties

IUPAC Name

2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-N,3-bis(3-methylbutyl)-4-oxoquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O3S/c1-18(2)11-13-30-27(34)22-8-10-24-25(16-22)31-29(32(28(24)35)14-12-19(3)4)36-17-26(33)23-9-7-20(5)15-21(23)6/h7-10,15-16,18-19H,11-14,17H2,1-6H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXXYVXIQAGBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCCC(C)C)C(=O)N2CCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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